![molecular formula C23H15BrFN3O2 B11988138 5'-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11988138.png)
5'-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3’-indolin]-2’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3’-indolin]-2’-one typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the spiro linkage through cyclization reactions. Common reagents used in the synthesis include bromine, fluorobenzene, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like nitro or amino groups .
Wissenschaftliche Forschungsanwendungen
5’-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3’-indolin]-2’-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Used as a probe to study various biological processes due to its ability to interact with specific biomolecules
Wirkmechanismus
The mechanism of action for 5’-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3’-indolin]-2’-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(5-Bromo-2-fluorophenyl)-1,3-oxazole: Shares a similar bromine and fluorine substitution pattern.
Imidazole Derivatives: Known for their broad range of biological activities and structural similarities.
Uniqueness
What sets 5’-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3’-indolin]-2’-one apart is its spiro linkage, which imparts unique chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C23H15BrFN3O2 |
|---|---|
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
5'-bromo-2-(4-fluorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C23H15BrFN3O2/c24-14-7-10-18-17(11-14)23(22(29)26-18)28-20(16-3-1-2-4-21(16)30-23)12-19(27-28)13-5-8-15(25)9-6-13/h1-11,20H,12H2,(H,26,29) |
InChI-Schlüssel |
RVDMYAATBGLXGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=C(C=C5)F)C6=C(C=CC(=C6)Br)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


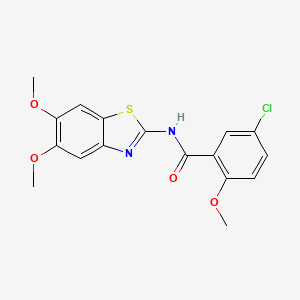
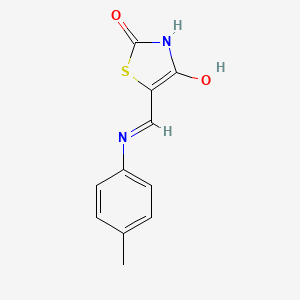
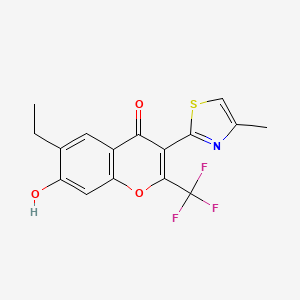
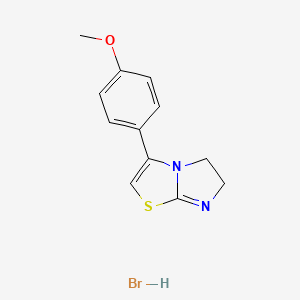

![1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B11988091.png)
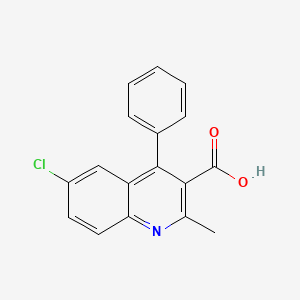

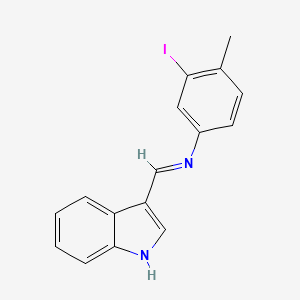
![isopropyl (2E)-2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11988115.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11988133.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11988139.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11988141.png)
